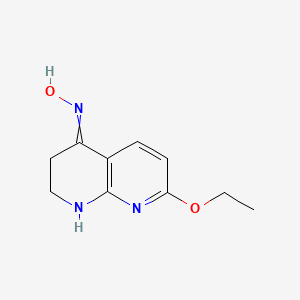![molecular formula C9H10N2O2S B15068832 7'H-Spiro[cyclobutane-1,6'-thieno[3,2-d]pyrimidine]-2',4'-diol](/img/structure/B15068832.png)
7'H-Spiro[cyclobutane-1,6'-thieno[3,2-d]pyrimidine]-2',4'-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7’H-Spiro[cyclobutane-1,6’-thieno[3,2-d]pyrimidine]-2’,4’-diol is a complex organic compound characterized by its unique spiro structure, which includes a cyclobutane ring fused to a thieno[3,2-d]pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7’H-Spiro[cyclobutane-1,6’-thieno[3,2-d]pyrimidine]-2’,4’-diol typically involves multi-step organic reactions. The initial step often includes the formation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the cyclobutane ring through cyclization reactions. Specific reagents and catalysts, such as palladium or copper complexes, may be used to facilitate these transformations. Reaction conditions often include elevated temperatures and inert atmospheres to ensure the stability of intermediates and the final product.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, general principles of organic synthesis apply. Large-scale production would likely involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7’H-Spiro[cyclobutane-1,6’-thieno[3,2-d]pyrimidine]-2’,4’-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at positions on the thieno[3,2-d]pyrimidine ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, elevated temperatures.
Reduction: Hydrogen gas, palladium catalyst, room temperature to moderate heat.
Substitution: Sodium hydride, alkyl halides, aprotic solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound may have potential as a pharmaceutical intermediate or active ingredient, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Its unique properties could be exploited in the development of advanced materials, such as polymers or coatings with specific functionalities.
Mechanism of Action
The mechanism of action of 7’H-Spiro[cyclobutane-1,6’-thieno[3,2-d]pyrimidine]-2’,4’-diol depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The spiro structure may confer unique binding properties, enhancing the compound’s specificity and potency.
Comparison with Similar Compounds
Similar Compounds
Spiro[cyclobutane-1,6’-thieno[3,2-d]pyrimidine], 2’,4’-dichloro: This compound shares a similar core structure but differs in the presence of chlorine substituents, which may alter its reactivity and applications.
Spiro[cyclobutane-1,6’-thieno[3,2-d]pyrimidine], 2’,4’-dimethyl:
Uniqueness
7’H-Spiro[cyclobutane-1,6’-thieno[3,2-d]pyrimidine]-2’,4’-diol is unique due to its specific combination of functional groups and spiro structure
Properties
Molecular Formula |
C9H10N2O2S |
|---|---|
Molecular Weight |
210.26 g/mol |
IUPAC Name |
spiro[1,7-dihydrothieno[3,2-d]pyrimidine-6,1'-cyclobutane]-2,4-dione |
InChI |
InChI=1S/C9H10N2O2S/c12-7-6-5(10-8(13)11-7)4-9(14-6)2-1-3-9/h1-4H2,(H2,10,11,12,13) |
InChI Key |
WRVXTRSJWDIIAV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CC3=C(S2)C(=O)NC(=O)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![N-[(Z)-naphthalen-1-ylmethylideneamino]acetamide](/img/structure/B15068819.png)


![6-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15068844.png)
